1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
This compound (Molecular Formula: C₂₄H₁₈FN₃O₂; MW: 399.42) features a pyrazolo[4,3-c]quinoline core substituted with a 4-fluorophenyl group at position 1, a methoxy group at position 8, and a 4-methylphenyl group at position 3 . Its structure-activity relationships (SAR) are influenced by electron-withdrawing (fluorine) and electron-donating (methoxy, methyl) groups, which modulate electronic and steric interactions in biological systems.
Properties
IUPAC Name |
1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-15-3-5-16(6-4-15)23-21-14-26-22-12-11-19(29-2)13-20(22)24(21)28(27-23)18-9-7-17(25)8-10-18/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJGVPAGYQAKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.
- Molecular Formula : C18H18FNO
- Molecular Weight : 295.34 g/mol
- IUPAC Name : 1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
The biological activity of pyrazolo[4,3-c]quinolines is often attributed to their ability to interact with various molecular targets involved in inflammatory and cancer pathways. Key mechanisms include:
- Inhibition of Nitric Oxide Synthase (iNOS) : Studies indicate that derivatives of pyrazolo[4,3-c]quinoline can inhibit iNOS expression, leading to reduced nitric oxide production in inflammatory conditions .
- Cyclooxygenase-2 (COX-2) Inhibition : The compounds have shown potential in inhibiting COX-2, an enzyme involved in the inflammatory response .
- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, contributing to their anti-inflammatory effects by reducing oxidative stress .
Anti-inflammatory Effects
Research has demonstrated that 1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline exhibits potent anti-inflammatory activity. For instance:
- In vitro studies using RAW 264.7 macrophages showed that this compound significantly inhibited LPS-induced nitric oxide production with an IC50 value comparable to established anti-inflammatory agents .
Anticancer Potential
The anticancer properties of pyrazolo[4,3-c]quinolines have been explored in various contexts:
- Cell Proliferation Inhibition : Compounds within this class have been shown to inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Targeting Oncogenic Pathways : Specific derivatives have demonstrated efficacy against BRAF(V600E) mutations and other oncogenic signaling pathways, suggesting a role as potential anticancer therapeutics .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism | Reference |
|---|---|---|---|
| Anti-inflammatory | High | iNOS and COX-2 inhibition | |
| Anticancer | Moderate | Cell cycle arrest | |
| Antioxidant | Significant | Reduces oxidative stress |
Notable Research Findings
- A study demonstrated that the compound inhibited LPS-induced nitric oxide production effectively, highlighting its potential as an anti-inflammatory agent .
- Another investigation into the structure-activity relationship (SAR) revealed that modifications on the phenyl rings could enhance biological activity, providing insights for future drug design efforts targeting inflammatory diseases and cancer .
Comparison with Similar Compounds
Substituent Variations at Position 8
- 8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (): Replacing methoxy with ethoxy reduces molecular weight (307.328 vs. The ethoxy group may enhance metabolic stability compared to methoxy due to reduced oxidative susceptibility .
- 8-Ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (): Substitution of methoxy with ethyl increases logP (6.5776 vs. 5.3253) and molecular weight (381.45 vs. 399.42).
Substituent Variations at Position 3
- 1-(4-Fluorophenyl)-8-Methoxy-3-(4-Methoxyphenyl)-1H-Pyrazolo[4,3-c]Quinoline (): Replacing 4-methylphenyl with 4-methoxyphenyl increases polarity (PSA: 37.797 Ų → higher with additional methoxy) and reduces logP (5.3253 vs. comparable derivatives).
- 4-(4-Chlorophenyl)-6-Fluoro-3-Methyl-1-Phenyl-1H-Pyrazolo[3,4-b]Quinoline (, F6): Chlorine at position 4 (vs. The pyrazolo[3,4-b]quinoline isomer (vs. [4,3-c]) may lead to distinct spatial orientations in target interactions .
Bioactive Derivatives with Amino Groups
- 3-Amino-4-(4-Hydroxyphenylamino)-1H-Pyrazolo[4,3-c]Quinoline (2i) (): The amino and hydroxyl groups confer potent anti-inflammatory activity (IC₅₀ in submicromolar range) by inhibiting iNOS and COX-2 expression.
- 4-(3-Amino-1H-Pyrazolo[4,3-c]Quinolin-4-ylamino)Benzoic Acid (2m) (): The carboxylic acid group enhances solubility (PSA > 80 Ų) and enables ionic interactions with targets, unlike the hydrophobic methyl group in the target compound .
Pharmacological Potential of Related Scaffolds
- 6-(3,5-Dimethoxyphenyl)-3-(4-Fluorophenyl)-1H-Pyrazolo[3,4-b]Pyridine (APcK110) (): Demonstrates Kit kinase inhibition, highlighting the importance of fluorophenyl and methoxy groups in kinase binding. The target compound’s pyrazolo[4,3-c]quinoline core may offer similar kinase affinity but requires empirical validation .
- ELND006/ELND007 (): These γ-secretase inhibitors feature cyclopropyl and trifluoromethyl groups, which enhance metabolic stability and selectivity for amyloid-beta over Notch. The target compound’s methyl and methoxy groups may offer a different selectivity profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
